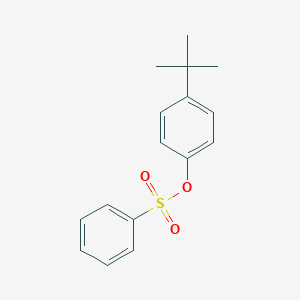

4-Tert-butylphenyl benzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O3S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(4-tert-butylphenyl) benzenesulfonate |

InChI |

InChI=1S/C16H18O3S/c1-16(2,3)13-9-11-14(12-10-13)19-20(17,18)15-7-5-4-6-8-15/h4-12H,1-3H3 |

InChI Key |

GLHUQIUKLSAEEK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis Strategies

Principles of Sulfonate Ester Formation Relevant to the Compound

The core of synthesizing 4-tert-butylphenyl benzenesulfonate (B1194179) lies in the formation of an ester bond between a sulfonic acid derivative and a phenol (B47542). This transformation is a cornerstone of organic synthesis, widely employed for creating sulfonates that serve as crucial intermediates and functional moieties in various chemical applications.

The most direct and widely utilized method for preparing 4-tert-butylphenyl benzenesulfonate is through a nucleophilic substitution reaction. This approach involves the reaction of 4-tert-butylphenol (B1678320) with benzenesulfonyl chloride. In this process, the oxygen atom of the hydroxyl group in 4-tert-butylphenol acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves two critical roles: it deprotonates the phenol to form a more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction. The formation of the sulfonate ester proceeds through a mechanism analogous to the Schotten-Baumann reaction conditions used for acyl chlorides.

The general mechanism involves the following steps:

Activation of the Phenol: The base removes the acidic proton from the hydroxyl group of 4-tert-butylphenol, creating the 4-tert-butylphenoxide ion.

Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.

Leaving Group Departure: The chloride ion, a good leaving group, is displaced, leading to the formation of the sulfonate ester bond.

This reaction is generally efficient and provides high yields of the desired product under mild conditions.

The accessibility and quality of the starting materials, 4-tert-butylphenol and benzenesulfonyl chloride, are paramount for the successful synthesis of the final product.

4-tert-Butylphenol: This precursor is commercially manufactured on a large scale. The primary industrial method for its synthesis is the acid-catalyzed alkylation of phenol with isobutene. wikipedia.orgvinatiorganics.com This Friedel-Crafts alkylation reaction is typically catalyzed by acid-activated clays (B1170129) or other solid acid catalysts. vinatiorganics.com Alternative methods include the reaction of phenol with tert-butanol (B103910) in the presence of a dehydrating agent like phosphorus pentoxide. google.com The reaction conditions can be optimized to favor the formation of the para-substituted product over the ortho-isomer, 2-tert-butylphenol, which is a common side product. wikipedia.org

Benzenesulfonyl Chloride: This key reagent is also produced industrially. The most common method is the chlorosulfonation of benzene (B151609) using chlorosulfonic acid. wikipedia.orgguidechem.com This reaction involves the electrophilic attack of the chlorosulfonium ion on the benzene ring. google.com An alternative route involves the treatment of benzenesulfonate salts with phosphorus oxychloride or phosphorus pentachloride. wikipedia.orgorgsyn.org The purification of benzenesulfonyl chloride is often achieved through vacuum distillation to remove byproducts such as diphenylsulfone. wikipedia.orggoogle.com

The following table summarizes the key precursors for the synthesis of this compound.

| Precursor | Common Synthetic Method | Key Reactants |

| 4-tert-Butylphenol | Friedel-Crafts Alkylation | Phenol, Isobutene |

| Benzenesulfonyl Chloride | Chlorosulfonation | Benzene, Chlorosulfonic Acid |

Catalytic Strategies in Sulfonate Synthesis and Functionalization

While the direct reaction between phenols and sulfonyl chlorides is effective, catalytic methods offer pathways to milder reaction conditions, improved selectivity, and the potential for functionalizing the resulting sulfonate ester. For the synthesis of aryl sulfonates, catalysts can be employed to activate either the phenol or the sulfonyl chloride. For instance, certain Lewis acids can enhance the electrophilicity of the sulfonyl chloride, facilitating the reaction with less reactive phenols.

More significantly, catalytic strategies are prominent in the subsequent functionalization of aryl sulfonates like this compound. The sulfonate group is an excellent leaving group in various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can utilize aryl sulfonates as substrates to form new carbon-carbon or carbon-heteroatom bonds. This allows the this compound scaffold to be elaborated into a wide array of more complex molecules, demonstrating its utility as a synthetic intermediate.

Multicomponent and Cascade Reactions for Derivative Formation

Advanced synthetic strategies, such as multicomponent and cascade reactions, provide efficient routes to complex molecules from simple starting materials in a single operation. While specific examples directly forming this compound via these methods are not prevalent, the principles can be applied to generate its derivatives.

For instance, a multicomponent reaction could be designed where 4-tert-butylphenol, a sulfur dioxide source, an oxidizing agent, and an aryl halide are combined in a one-pot process to generate the sulfonate ester. Cascade reactions could involve the in-situ formation of either the 4-tert-butylphenol or the benzenesulfonyl chloride precursor, followed immediately by the esterification reaction without the need for isolating intermediates. These approaches, while synthetically challenging to develop, offer significant advantages in terms of atom economy and operational efficiency for creating libraries of related sulfonate esters.

Optimization of Reaction Conditions and Process Methodologies

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and cost-effectiveness, especially on an industrial scale. Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Dichloromethane, toluene, and diethyl ether are common choices.

Base: The strength and steric properties of the base can influence the rate of phenol deprotonation and the suppression of side reactions. Pyridine is a classic choice, but other tertiary amines or even inorganic bases like potassium carbonate can be used.

Temperature: The reaction is often run at or below room temperature to control exotherms and minimize the formation of degradation byproducts.

Stoichiometry: The molar ratio of the reactants is adjusted to ensure complete conversion of the limiting reagent, which is typically the more expensive 4-tert-butylphenol.

Work-up and Purification: The process for isolating and purifying the product is critical. This usually involves aqueous washing to remove the base and its salt, followed by crystallization, precipitation, or chromatography to obtain the final product with high purity. For example, a method for producing high-purity 4-tert-butylbenzenesulfonyl chloride involves precipitation from an alkane like heptane (B126788) after the initial reaction. google.com

The following table provides a hypothetical example of reaction condition optimization based on common practices in sulfonate ester synthesis.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Dichloromethane | Toluene | Tetrahydrofuran |

| Base | Pyridine | Triethylamine | Potassium Carbonate |

| Temperature | 0 °C to RT | Room Temperature | 50 °C |

| Reaction Time | 4 hours | 6 hours | 12 hours |

| Yield | High | Moderate | Low |

| Purity | High | High | Moderate |

This systematic approach to optimization ensures a robust and efficient process for the synthesis of this compound.

Reaction Mechanisms and Mechanistic Investigations

Fundamental Reaction Pathways Involving the Sulfonate Moiety

The sulfonate group (-SO₂OR) in 4-tert-butylphenyl benzenesulfonate (B1194179) is an excellent leaving group, comparable to halides, making the compound susceptible to nucleophilic substitution reactions. One of the fundamental pathways is nucleophilic acyl substitution at the sulfur atom. In this process, a nucleophile attacks the electrophilic sulfur center, leading to the cleavage of the sulfur-oxygen bond and displacement of the aryloxide group.

The reaction between an alcohol and a sulfonyl chloride, which is a common method for synthesizing sulfonate esters, proceeds via a straightforward nucleophilic attack of the alcohol on the sulfur atom, displacing the chloride. youtube.com This is followed by deprotonation to yield the final sulfonate ester. youtube.com The formation of sulfonate esters is highly dependent on the reaction conditions, requiring high concentrations of both sulfonic acid and alcohol with minimal water present. acs.orgresearchgate.net The rates of formation are exclusively dependent on the concentrations of the sulfonate anion and the protonated alcohol. acs.orgresearchgate.net

Conversely, the hydrolysis of sulfonate esters can proceed through multiple mechanisms, with evidence supporting both stepwise addition-elimination pathways involving a pentacoordinate intermediate and concerted mechanisms with a single transition state. acs.orgnih.gov

Detailed Mechanistic Elucidation of Reactions

Identification and Characterization of Reaction Intermediates and Transition States

The debate between a stepwise and a concerted mechanism for reactions at the sulfonyl sulfur has been a subject of extensive research. For the alkaline hydrolysis of aryl benzenesulfonates, kinetic evidence, such as a break in a Brønsted correlation, suggests a two-step mechanism involving a pentavalent intermediate. rsc.org This is particularly favored with a strong nucleophile and a poor leaving group. rsc.org However, computational studies on the hydrolysis of a series of benzene (B151609) arylsulfonates found no evidence for a thermodynamically stable pentavalent intermediate, suggesting a concerted pathway. nih.govox.ac.uk

For the esterification reaction of benzenesulfonic acid with methanol (B129727), computational studies have explored various mechanistic possibilities. rsc.orgresearchgate.net Addition-elimination pathways proceeding through pentacoordinate sulfur intermediates (either neutral or protonated) were found to be energetically unfavorable. rsc.orgresearchgate.net Instead, an Sₙ1 pathway involving a sulfonylium cation intermediate and an Sₙ2 pathway with protonated methanol as the alkylating agent were identified as more plausible routes. rsc.orgresearchgate.net The Sₙ1 pathway, in particular, exhibits a low activation barrier. rsc.org

Exploration of Radical Mechanisms in Related Sulfonate Chemistry

While ionic pathways are common, radical mechanisms also play a role in the chemistry of sulfonate esters and related compounds. Sulfonyl radicals can be generated from various precursors, including sodium sulfinates, and participate in a range of transformations to form sulfones, sulfonamides, and sulfonates. researchgate.net The generation of sulfonyl radicals can be achieved through methods like visible-light-activated redox-neutral processes. researchgate.net

In the gas phase, tosylate ester radical anions have been shown to cleave at the S-C bond, forming a sulfite (B76179) anion, which contrasts with the S-O bond cleavage observed in solution that produces a sulfonyl radical and an alkoxide ion. csuohio.edu This difference is attributed to the solvation of the incipient alkoxide leaving group in solution. csuohio.edu Furthermore, alkoxysulfonyl radical species can be generated via electrochemical anodic oxidation of inorganic sulfites with alcohols and can be trapped by alkenes to synthesize various sulfonate esters. rsc.org

Kinetic and Thermodynamic Aspects Governing Reactivity

Kinetic studies are instrumental in elucidating the mechanisms of reactions involving sulfonate esters. For instance, the alkaline hydrolysis of aryl benzenesulfonates exhibits a break in the Brønsted correlation, with β-leaving group values of -0.27 for pKa < 8.5 and -0.97 for pKa > 8.5, supporting a change in the rate-determining step or mechanism. rsc.org

Influence of Substituent Effects and Steric Hindrance on Reaction Profiles

Substituents on both the benzenesulfonyl and the phenyl portions of 4-tert-butylphenyl benzenesulfonate can significantly influence its reactivity. Electron-donating groups on the phenyl ring of the leaving group can decrease the rate of nucleophilic substitution by making the aryloxide a poorer leaving group. Conversely, electron-withdrawing groups would enhance the leaving group ability.

The tert-butyl group on the phenoxy moiety of the title compound is an electron-donating group, which would slightly decrease the leaving group ability of the 4-tert-butylphenoxide compared to an unsubstituted phenoxide. On the benzenesulfonyl ring, substituents can affect the electrophilicity of the sulfur atom. Electron-withdrawing groups increase the positive charge on the sulfur, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. libretexts.orglumenlearning.com

Steric hindrance is another critical factor. Bulky substituents near the reaction center can impede the approach of a nucleophile, slowing down the reaction rate. nuomengchemical.commdpi.com For instance, the presence of ortho-methyl groups on the benzenesulfonyl ring was found to have a negligible steric effect on nucleophilic substitution at the sulfur atom, with the observed rate decrease being attributable to electronic effects. researchgate.net However, in other systems, steric hindrance from bulky nucleophiles or substituents on the substrate can significantly impact reaction rates and even alter the reaction mechanism. nuomengchemical.commdpi.com The bulky tert-butyl group in this compound is relatively distant from the sulfonate reaction center and is therefore not expected to exert a significant steric effect on the approach of nucleophiles to the sulfur atom.

Computational Chemistry Approaches to Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving sulfonate esters. chemsoc.org.cnescholarship.org DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states and intermediates, and the determination of reaction energetics. rsc.orgresearchgate.netchemsoc.org.cn

For example, DFT studies on the sulfonation of aromatic compounds have shown that the reaction often follows a trimolecular mechanism rather than the traditionally taught bimolecular one. chemsoc.org.cn In the context of sulfonate ester hydrolysis, computational studies have been used to probe the existence of pentavalent intermediates, with results sometimes challenging interpretations based solely on experimental data. nih.govrsc.orgox.ac.uk Quantum mechanics/molecular mechanics (QM/MM) calculations have also been employed to support the existence of such intermediates in certain cases. rsc.org

DFT calculations have also been used to investigate the olefination reaction of carbonyl compounds with carbanions of activated sulfonates, revealing a three-step mechanism of aldol-type addition, cyclization to a four-membered ring intermediate, and fragmentation to the alkene. tandfonline.comfigshare.com These computational approaches provide a molecular-level understanding of reaction pathways that can be difficult to obtain through experimental methods alone.

Interactive Data Table: Calculated Activation and Reaction Energies for Benzenesulfonic Acid + Methanol Esterification

The following table, derived from DFT calculations at the B3LYP/aug-cc-pVTZ level, summarizes the key energetic parameters for different proposed mechanisms of the esterification of benzenesulfonic acid with methanol, a model system for understanding the reactivity of compounds like this compound. rsc.org

| Reaction Pathway | Activation Energy (Gas Phase, kJ/mol) | Reaction Energy (Gas Phase, kJ/mol) | Activation Energy (Solution, kJ/mol) | Reaction Energy (Solution, kJ/mol) |

| Sₙ1 | 18.1 | -6.3 | 25.1 | -8.5 |

| Sₙ2 | 114.3 | -6.3 | 118.0 | -8.5 |

| Ad-E (Neutral) | 184.2 | 10.9 | 196.4 | 10.9 |

| Ad-E (Protonated) | 198.8 | 10.9 | 204.4 | 10.9 |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-tert-butylphenyl benzenesulfonate (B1194179). Both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

In ¹³C NMR spectroscopy, distinct signals are expected for each unique carbon atom. The carbon atoms of the tert-butyl group would appear at the higher field (lower ppm) end of the spectrum. The quaternary carbon of the tert-butyl group and the carbon atoms of the two benzene (B151609) rings would have characteristic chemical shifts in the downfield region, with the carbon atom attached to the sulfonate group being significantly deshielded. The analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 4-tert-butylphenyl benzenesulfonate by probing their characteristic vibrational modes.

The IR spectrum of this compound, available from the NIST WebBook, displays several key absorption bands that confirm its structure. nist.gov The spectrum was measured on a dispersive instrument, likely a prism, grating, or hybrid spectrometer, in a solution of 10% CCl4 for the 2.5-7.5 micron range and 10% CS2 for the 7.5-16 micron range. nist.gov Characteristic peaks for the sulfonate group (SO₃) are expected, typically appearing as strong asymmetric and symmetric stretching vibrations. The presence of the benzene rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The tert-butyl group would show characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govresearchgate.net While a specific Raman spectrum for this compound was not found, studies on similar compounds like benzenesulfonic acid and p-toluenesulfonic acid demonstrate the utility of Raman for analyzing the sulfonate group and aromatic rings. nih.govresearchgate.net The S=O stretching vibrations in the sulfonate group are typically strong and easily identifiable in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₆H₁₈O₃S and a molecular weight of 290.377 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be observed at m/z 290. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the benzenesulfonyl cation (C₆H₅SO₂⁺) and the 4-tert-butylphenoxyl radical, or the 4-tert-butylphenyl cation and the benzenesulfonate radical. Another prominent fragmentation would be the loss of the tert-butyl group (a loss of 57 mass units) from the molecular ion or fragment ions. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings.

While a specific UV-Vis spectrum for this compound was not found in the provided search results, the spectra of related aromatic compounds can offer insights. For example, benzene exhibits strong absorption near 180 nm and weaker bands around 200 nm and 254 nm. msu.edu The presence of the sulfonate and tert-butyl substituents on the phenyl rings of this compound would be expected to cause shifts in the positions and intensities of these absorption bands. The absorption spectrum is influenced by the electronic communication between the two aromatic rings through the sulfonate ester linkage. The electronic properties, such as the HOMO-LUMO energy gap, can be further investigated using computational methods like Density Functional Theory (DFT). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound was not found in the search results, X-ray diffraction studies have been conducted on related compounds containing the 4-tert-butylphenyl group. pdbj.orgnih.gov These studies reveal how the bulky tert-butyl group influences the packing of molecules in the crystal lattice. For this compound, a crystal structure would reveal the dihedral angle between the two benzene rings and any intermolecular interactions, such as π-π stacking, that might be present.

Hyphenated Techniques for Integrated Analytical Performance (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offer a powerful approach for the analysis of this compound, especially in complex mixtures. mdpi.com LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

An LC-MS method would involve separating the compound from a sample matrix on a chromatographic column, followed by its introduction into the mass spectrometer. researchgate.net The mass spectrometer would then provide information on the molecular weight and fragmentation pattern, confirming the identity of the compound. This technique is particularly useful for quantitative analysis and for detecting the compound at low concentrations in various samples. The use of high-resolution mass spectrometry in conjunction with LC can further enhance the confidence in identification by providing accurate mass measurements. lcms.cz

Environmental Chemistry and Degradation Pathways

Environmental Occurrence and Distribution of Related Chemical Classes

While specific data on the environmental occurrence of 4-tert-butylphenyl benzenesulfonate (B1194179) is limited, information on related compounds such as alkylphenols and benzenesulfonates provides valuable insights. Alkylphenols, including nonylphenol (NP) and octylphenol (B599344) (OP), are known environmental contaminants due to their widespread use in the production of alkylphenol ethoxylates, which are non-ionic surfactants. merckmillipore.com These compounds and their degradation products have been detected in various environmental matrices, including urban wastewater, the atmosphere, and natural waters. researchgate.net For instance, a meta-analysis of studies in the United States between 2010 and 2020 showed the presence of NP and OP in fresh and marine surface waters and sediments. nih.gov Concentrations of these compounds have generally decreased in fresh surface waters over this period. nih.gov

Aromatic sulfonates are another class of related compounds used in various industrial applications, including the textile and construction industries. acs.org They have been detected in landfill leachates and groundwater, indicating their potential for environmental distribution. acs.org Alkyl phenoxy-benzenesulfonate (APBS) surfactants have been found in municipal wastewater influent and effluent, with total dissolved concentrations in raw influent ranging from 0.9 to 13.6 µg/L. nih.gov These findings suggest that compounds with similar structural features to 4-tert-butylphenyl benzenesulfonate can enter and persist in the environment.

Abiotic Degradation Processes of Sulfonates

Abiotic degradation, which involves non-biological processes, plays a crucial role in the environmental breakdown of sulfonates. The primary pathways for this degradation are photolysis (breakdown by light) and hydrolysis (reaction with water).

The photochemical behavior of aryl sulfonates is influenced by the solvent and the substituents on the aromatic ring. nih.govresearchgate.net In polar solvents, aryl sulfonates with both electron-donating and electron-withdrawing groups can undergo homolytic fragmentation of the ArO-S bond when excited by light. nih.govresearchgate.net Conversely, in nonpolar solvents, these compounds tend to be more photostable. nih.govresearchgate.net For electron-rich aryl sulfonates, photoheterolysis of the Ar-OS bond is the predominant pathway in polar solvents. nih.govresearchgate.net

Studies on related sulfonium (B1226848) salts, which also contain a sulfur atom bonded to carbon, provide further understanding of photolytic degradation. The photolysis of triarylsulfonium salts can lead to the formation of radical intermediates through the homolytic cleavage of the C-S bond. manchester.ac.uk The efficiency of this process can be low, but it demonstrates a potential pathway for the breakdown of such compounds under UV irradiation. manchester.ac.uk The irradiation of phenyl sulfonates has been shown to release acidity, with the reaction proceeding mainly through radical pathways. nih.gov Polysulfonium salts exhibit higher photoreactivity than their monomeric counterparts due to their larger extinction coefficients. psu.edu

The hydrolysis of sulfonate esters, the chemical class to which this compound belongs, is a subject of ongoing research, with evidence supporting both stepwise and concerted mechanisms. nih.govacs.orgacs.org The rate and mechanism of hydrolysis can be influenced by the leaving group and the reaction conditions. nih.govacs.org For instance, the alkaline hydrolysis of a series of benzene (B151609) arylsulfonates has been proposed to proceed through a concerted pathway with an early transition state. acs.org

The presence of water can significantly impact the stability of sulfonate esters. Water can compete with other nucleophiles and promote the hydrolysis of the ester bond, leading to its breakdown. researchgate.net In the degradation of certain polymers containing sulfonate groups, hydrolysis cleaves the ester bonds, resulting in the formation of smaller, water-soluble products. nih.gov

Biotic Degradation Mechanisms (e.g., Microbial Metabolism of Related Alkylphenols)

Microbial activity is a primary driver of the degradation of many organic compounds in the environment. While direct studies on the biotic degradation of this compound are scarce, research on related alkylphenols offers significant clues.

The microbial degradation of long-chain alkylphenols like nonylphenol has been extensively studied. nih.govresearchgate.net Bacteria, particularly from the sphingomonad group, are known to degrade nonylphenol. nih.govresearchgate.net The degradation of branched nonylphenol isomers often proceeds through an unusual ipso-substitution mechanism, which differs from the degradation pathways of short-chain alkylphenols. nih.gov Some Rhodococcus species can metabolize 4-alkylphenols via a meta-cleavage pathway of the corresponding catechol derivative. frontiersin.org

The structure of the alkyl group plays a crucial role in the biodegradability of alkylphenols. nih.gov Highly branched alkyl groups, especially those with a quaternary α-carbon, can confer different degradation characteristics compared to linear isomers. nih.gov Phenol-adapted bacteria have been shown to metabolize a wide range of phenolic compounds, including various alkylphenols. nih.gov

Analytical Methodologies for Environmental Monitoring and Fate Studies

Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound and related compounds in environmental samples. Various techniques have been developed for the analysis of alkylphenols and sulfonates.

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of these compounds. researchgate.netnih.govrsc.org HPLC coupled with fluorescence detection has been successfully used to analyze nonylphenol and octylphenol in estuarine water samples after solid-phase extraction (SPE). rsc.org For aromatic sulfonates, liquid chromatography coupled with mass spectrometry (LC/MS) offers a selective and sensitive method for their determination in complex matrices like landfill leachates and groundwater. acs.org A key feature of this method is the use of the SO3•- fragment ion as a specific marker for aromatic sulfonates. acs.org Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used after a derivatization step, for the analysis of linear alkylbenzene sulfonates (LAS) and their degradation products. researchgate.net

The table below summarizes some analytical methods used for related compounds.

| Compound Class | Analytical Technique | Sample Matrix | Key Features |

| Alkylphenols | HPLC with fluorescence detection | Estuarine water | SPE for sample preparation, limit of detection of 0.15 µg/L. rsc.org |

| Aromatic Sulfonates | LC/MS | Landfill leachate, groundwater | Selective detection using the SO3•- fragment ion. acs.org |

| Linear Alkylbenzene Sulfonates (LAS) | GC-MS | Aqueous environmental samples | Derivatization with diazomethane (B1218177) for chromatographic analysis. researchgate.net |

| Alkyl phenoxy-benzenesulfonates (APBS) | Direct injection LC/MS/MS | Municipal wastewater | Semi-quantitative method for detecting various APBS homologues. nih.gov |

Methodological Frameworks for Assessing Environmental Persistence and Mobility

Assessing the environmental persistence and mobility of organic compounds like this compound is essential for understanding their potential environmental impact. Persistence refers to the length of time a chemical remains in the environment, while mobility describes its ability to move between different environmental compartments (air, water, soil). nih.govoup.com

The persistence of an organic compound is determined by its rates of degradation through processes like biodegradation, hydrolysis, and photolysis. nih.govoup.com This is often expressed in terms of half-lives in different media (water, soil, sediment). oup.com However, it's important to recognize that environmental persistence is not an inherent property of a substance but is influenced by a combination of the chemical's properties and environmental conditions. nih.govoup.com

Mobility is influenced by a substance's physicochemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. nih.govacs.org For ionic compounds like sulfonates, the type of hydrophilic head group and the length of the alkyl chain can significantly affect their transport in soil. geoscienceworld.orgresearchgate.net For instance, sulfates have been found to be more mobile than sulfonates in soil. geoscienceworld.orgresearchgate.net

Frameworks for assessing persistence and mobility often involve a weight-of-evidence approach, considering data from various standardized tests and models. nih.govoup.com This includes evaluating degradation half-lives, partitioning coefficients (like the organic carbon-water (B12546825) distribution coefficient, KOC), and other relevant data to classify a substance's potential for being persistent, mobile, and toxic (PMT). nih.govacs.org

Advanced Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The synthesis of aryl sulfonates, including 4-tert-butylphenyl benzenesulfonate (B1194179), is undergoing a paradigm shift towards environmentally benign methodologies. researchgate.net Future research will prioritize the integration of green chemistry principles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. organic-chemistry.org Key areas of development include the use of eco-friendly solvents, particularly water, and the application of energy-efficient techniques like ultrasound and microwave-assisted synthesis. nih.gov

Ultrasound-assisted coupling reactions, for instance, have been shown to accelerate the formation of aryl sulfonates under mild, metal-free conditions, often accomplished in minutes at room temperature. benthamdirect.com Similarly, microwave synthesis offers rapid and efficient pathways. nih.gov The replacement of traditional and often hazardous liquid acid catalysts like sulfuric acid with reusable solid acid catalysts is another critical research direction. aurak.ac.ae These solid catalysts, which can be based on polymers or inorganic supports, simplify product separation and reduce corrosive waste streams, aligning with the principles of sustainable industrial chemistry. aurak.ac.aebeilstein-journals.org

Table 1: Emerging Green Synthetic Strategies for Aryl Sulfonates

| Strategy | Description | Key Advantages |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to promote the reaction between sodium sulfinates and other reagents. benthamdirect.com | Energy-saving, rapid reaction times (often under 10 minutes), metal-free, mild conditions. benthamdirect.com |

| Microwave-Assisted Synthesis | Employs microwave energy to rapidly heat the reaction mixture. nih.gov | Significant reduction in reaction time (minutes vs. hours), improved yields. nih.gov |

| Aqueous-Phase Synthesis | Uses water as a "green" solvent, often in conjunction with a base like potassium carbonate. nih.gov | Eliminates volatile organic compounds (VOCs), enhances safety, environmentally friendly. nih.gov |

| Solid Acid Catalysis | Replaces liquid mineral acids with solid, reusable catalysts (e.g., sulfonic acid-functionalized materials). aurak.ac.ae | Ease of separation, catalyst reusability, reduced corrosion and waste. aurak.ac.aebeilstein-journals.org |

Exploration of Novel Reactivity and Advanced Catalysis

Future research will undoubtedly uncover novel reactivity patterns for 4-tert-butylphenyl benzenesulfonate, driven by the development of advanced catalytic systems. While traditional syntheses exist, the focus is shifting towards more efficient and selective methods. researchgate.net Palladium-catalyzed reactions, for example, have been established for forming related sulfonyl fluorides from aryl iodides and could be adapted for sulfonate esters. mdpi.com

The exploration of heterogeneous catalysts, such as sulfonic acid-functionalized graphene oxide or polymers, presents a significant opportunity. beilstein-journals.orgresearchgate.net These materials offer high catalytic activity, stability, and the major advantage of being easily separated and reused, which is crucial for industrial applications. aurak.ac.aebeilstein-journals.org Furthermore, research into novel catalyst systems, such as those using iodine, copper, or cobalt nanocatalysts, is opening new pathways for S-O bond formation under milder conditions. benthamdirect.comrsc.org A facile method using catalytic potassium fluoride (B91410) (KF) in conjunction with N-fluorobenzenesulfonimide (NFSI) has also demonstrated high efficiency for converting phenols into sulfonate esters, a pathway relevant to the synthesis of the title compound. chempap.org

Integration with Emerging Fields in Advanced Materials Science

A significant future application for derivatives and structural analogs of this compound lies in advanced materials science, particularly in the semiconductor industry. Closely related compounds, such as bis(4-tert-butylphenyl)iodonium salts combined with various sulfonates, are utilized as photoacid generators (PAGs). chemicalbook.comgoogle.com PAGs are critical components in photoresist formulations used for photolithography, the process of patterning integrated circuits.

Upon exposure to radiation like extreme ultraviolet (EUV) light, these PAGs decompose to generate a strong acid. google.com This acid then catalyzes a chemical change in the surrounding polymer matrix of the photoresist, rendering it soluble (in a positive-tone resist) and allowing for the creation of incredibly fine circuit patterns. google.com.na Future research will likely focus on designing novel sulfonate structures, including variations of this compound, to fine-tune the properties of these PAGs. Key goals include enhancing their sensitivity to specific wavelengths of light, improving the diffusion characteristics of the generated acid, and ensuring compatibility with next-generation photoresist materials. The optical properties of complex molecules containing benzenesulfonate moieties also suggest potential applications in other optical materials. ontosight.ai

Innovations in Spectroscopic and Computational Methodologies for Characterization and Prediction

Advances in analytical and computational techniques are set to provide unprecedented insight into the structure, properties, and reactivity of this compound. While standard spectroscopic data from techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are available, future work will leverage more sophisticated methods. nist.govnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool. DFT calculations can be used to predict molecular geometries, vibrational frequencies (correlating with IR and Raman spectra), and NMR chemical shifts with high accuracy. researchgate.net These computational studies allow researchers to understand the electronic structure and predict the reactivity of the molecule. nih.gov For example, DFT has been successfully applied to study related benzenesulfonamide (B165840) derivatives to elucidate their potential as enzyme inhibitors through molecular docking simulations. nih.gov Similar methodologies can be applied to this compound to predict its interactions in biological systems or its stability and degradation pathways in materials science applications.

Table 2: Advanced Characterization and Predictive Methods

| Methodology | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and NMR chemical shifts. researchgate.netnih.gov | Accurate structural parameters, validation of experimental spectroscopic data, understanding of electronic properties. |

| Molecular Docking | Simulation of the interaction between the compound and biological targets (e.g., enzymes). nih.gov | Prediction of binding affinity and mode, guiding development in medicinal chemistry. |

| HOMO-LUMO Analysis | Calculation of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Insight into electronic transitions, chemical reactivity, and potential applications in optical materials. |

| Advanced NMR Techniques | 2D NMR (COSY, HSQC, HMBC) and solid-state NMR. | Unambiguous assignment of all proton and carbon signals, detailed structural elucidation in different phases. |

Contributions to Fundamental Understanding in Organic Chemistry and Interdisciplinary Sciences

The continued study of this compound and related sulfonate esters will contribute to a deeper fundamental understanding of several core principles in organic chemistry. The sulfonate group is a well-known excellent leaving group, and detailed kinetic studies of its reactions, such as solvolysis, provide valuable data for understanding reaction mechanisms. researchgate.net

Research into the synthesis of these esters pushes the boundaries of catalytic science, offering new insights into S-O bond formation and the mechanisms of various catalysts. researchgate.netrsc.org Furthermore, the design and synthesis of substituted phenyl benzenesulfonates for specific applications, such as tubulin inhibitors in medicinal chemistry or photoacid generators in materials science, provide clear examples of structure-activity relationships (SAR). nih.govacs.org These studies not only lead to new functional molecules but also enrich our fundamental knowledge of how subtle changes in molecular architecture can dramatically alter chemical, physical, and biological properties, bridging organic chemistry with materials science and pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.